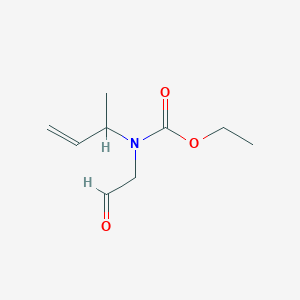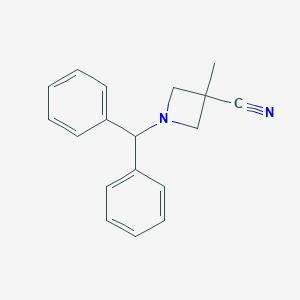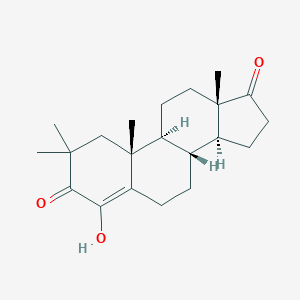
2,2-Dimethyl-4-hydroxy-4-androstene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-hydroxy-4-androstene-3,17-dione, commonly known as ATD, is a steroidal aromatase inhibitor. It is a potent anti-estrogenic compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mechanism Of Action
ATD exerts its anti-estrogenic effects by inhibiting the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, ATD reduces the levels of estrogen in the body. This mechanism of action makes ATD a potent anti-estrogenic compound.
Biochemical And Physiological Effects
ATD has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of testosterone in the body. Furthermore, it has been shown to reduce the levels of estrogen in the body. ATD has also been shown to have anti-inflammatory effects. These effects make ATD a potential candidate for the development of new drugs for the treatment of various disorders.
Advantages And Limitations For Lab Experiments
ATD has several advantages for lab experiments. It is a potent anti-estrogenic compound that can be used to investigate the role of estrogen in various physiological processes. Furthermore, it has been shown to have anti-inflammatory effects, which make it a potential candidate for the development of new drugs. However, ATD also has some limitations for lab experiments. It is a steroidal compound that may have off-target effects. Furthermore, it may have different effects in different cell types.
Future Directions
There are several future directions for the research on ATD. One potential direction is the development of new drugs for the treatment of estrogen-related disorders. ATD has been shown to have anti-inflammatory effects, which make it a potential candidate for the development of new drugs. Another potential direction is the investigation of the role of ATD in the regulation of various physiological processes. ATD has been shown to have effects on testosterone and estrogen levels, which may have implications for various physiological processes. Furthermore, the development of new synthesis methods for ATD may lead to the production of higher quality and higher purity product.
Conclusion:
In conclusion, ATD is a potent anti-estrogenic compound that has gained attention in the scientific community due to its potential applications in various research fields. Its synthesis method has been optimized to yield high purity and high-quality product. ATD has been extensively studied for its potential applications in various research fields, and it has been shown to have various biochemical and physiological effects. Although it has some limitations for lab experiments, it has several advantages as well. There are several future directions for the research on ATD, which may lead to the development of new drugs and the investigation of the role of ATD in the regulation of various physiological processes.
Synthesis Methods
The synthesis of ATD involves the conversion of 4-androstene-3,17-dione to ATD through a series of chemical reactions. The process involves the use of various reagents, solvents, and catalysts. The final product is obtained through purification and crystallization. The synthesis method of ATD has been optimized to yield high purity and high-quality product.
Scientific Research Applications
ATD has been extensively studied for its potential applications in various research fields. It has been used in studies related to breast cancer, osteoporosis, and male infertility. ATD has also been used as a tool to investigate the role of estrogen in the regulation of various physiological processes. Furthermore, it has been used in studies related to the development of new drugs for the treatment of estrogen-related disorders.
properties
CAS RN |
132609-68-8 |
|---|---|
Product Name |
2,2-Dimethyl-4-hydroxy-4-androstene-3,17-dione |
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-4-hydroxy-2,2,10,13-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H30O3/c1-19(2)11-21(4)14-9-10-20(3)13(7-8-16(20)22)12(14)5-6-15(21)17(23)18(19)24/h12-14,23H,5-11H2,1-4H3/t12-,13-,14-,20-,21+/m0/s1 |
InChI Key |
GASOXWYLNQSLDI-SVYLRGBCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=O)C(C[C@]34C)(C)C)O |
SMILES |
CC1(CC2(C3CCC4(C(C3CCC2=C(C1=O)O)CCC4=O)C)C)C |
Canonical SMILES |
CC1(CC2(C3CCC4(C(C3CCC2=C(C1=O)O)CCC4=O)C)C)C |
synonyms |
2,2-DHAD 2,2-dimethyl-4-hydroxy-4-androstene-3,17-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



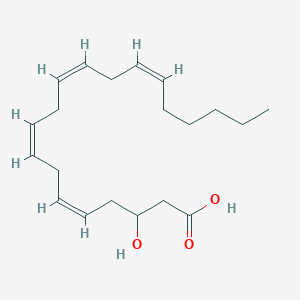
![2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B149540.png)
![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)
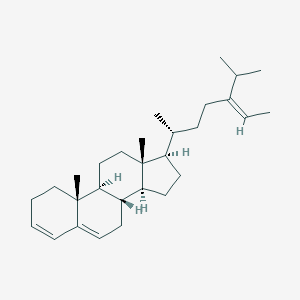
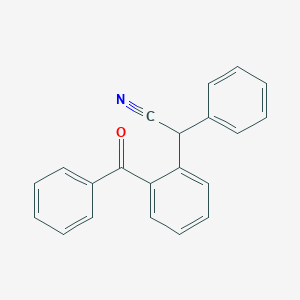
![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)
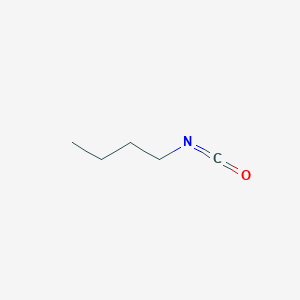
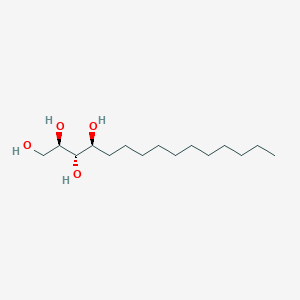
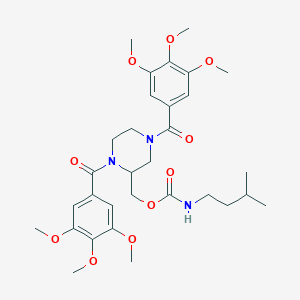
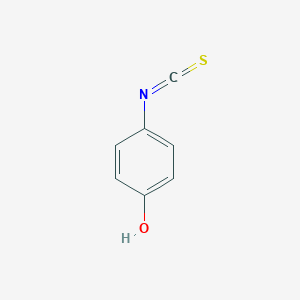
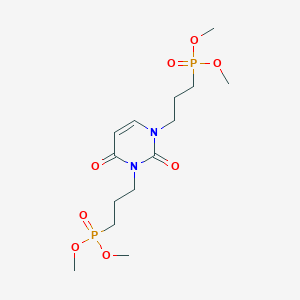
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)
